

"2-Oxazolemethanol CAS number and IUPAC nomenclature"

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Compound of Interest

Compound Name: 2-Oxazolemethanol

Cat. No.: B157027

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An In-depth Technical Guide to 2-(Chloromethyl)oxazole: A Key Intermediate in Medicinal Chemistry

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Introduction: The Strategic Importance of the Oxazole Moiety and the Utility of 2-(Chloromethyl)oxazole

The oxazole ring is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to act as a bioisostere for esters and amides make it a privileged scaffold in drug design. 2-(Chloromethyl)oxazole emerges as a particularly valuable and versatile building block for the synthesis of more complex oxazole-containing molecules. Its reactivity as a benzylic-like halide allows for facile nucleophilic substitution, providing a direct route to a wide array of functionalized derivatives.

This guide provides an in-depth exploration of 2-(Chloromethyl)oxazole, focusing on its synthesis, reactivity, and applications, with a particular emphasis on practical, field-proven insights for researchers and drug development professionals.

Core Properties and Identification

A precise understanding of a compound's fundamental properties is critical for its effective use in synthesis and for ensuring safety and reproducibility.

Property	Value	Source
IUPAC Name	2-(Chloromethyl)oxazole	N/A
CAS Number	50470-73-0	
Molecular Formula	C4H4ClNO	
Molecular Weight	117.53 g/mol	
Boiling Point	76-78 °C at 25 mmHg	
Appearance	Colorless to light yellow liquid	

Synthesis of 2-(Chloromethyl)oxazole: A Mechanistic Perspective

The reliable synthesis of 2-(Chloromethyl)oxazole is paramount for its application. A common and effective method involves the chlorination of 2-methyl-1,3-oxazole.

Experimental Protocol: Chlorination of 2-Methyl-1,3-Oxazole

Objective: To synthesize 2-(chloromethyl)oxazole via radical chlorination of 2-methyl-1,3-oxazole.

Materials:

- 2-Methyl-1,3-oxazole
- N-Chlorosuccinimide (NCS)
- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
- Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

- Anhydrous sodium sulfate or magnesium sulfate
- Rotary evaporator
- Magnetic stirrer and heating mantle
- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve 2-methyl-1,3-oxazole in anhydrous carbon tetrachloride.
- **Initiator Addition:** Add a catalytic amount of benzoyl peroxide or AIBN to the reaction mixture.
- **Chlorinating Agent Addition:** Dissolve N-chlorosuccinimide in carbon tetrachloride and add it dropwise to the reaction mixture at reflux. The reaction is typically initiated by heating.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
- **Extraction and Drying:** Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- **Purification:** Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure 2-(chloromethyl)oxazole.

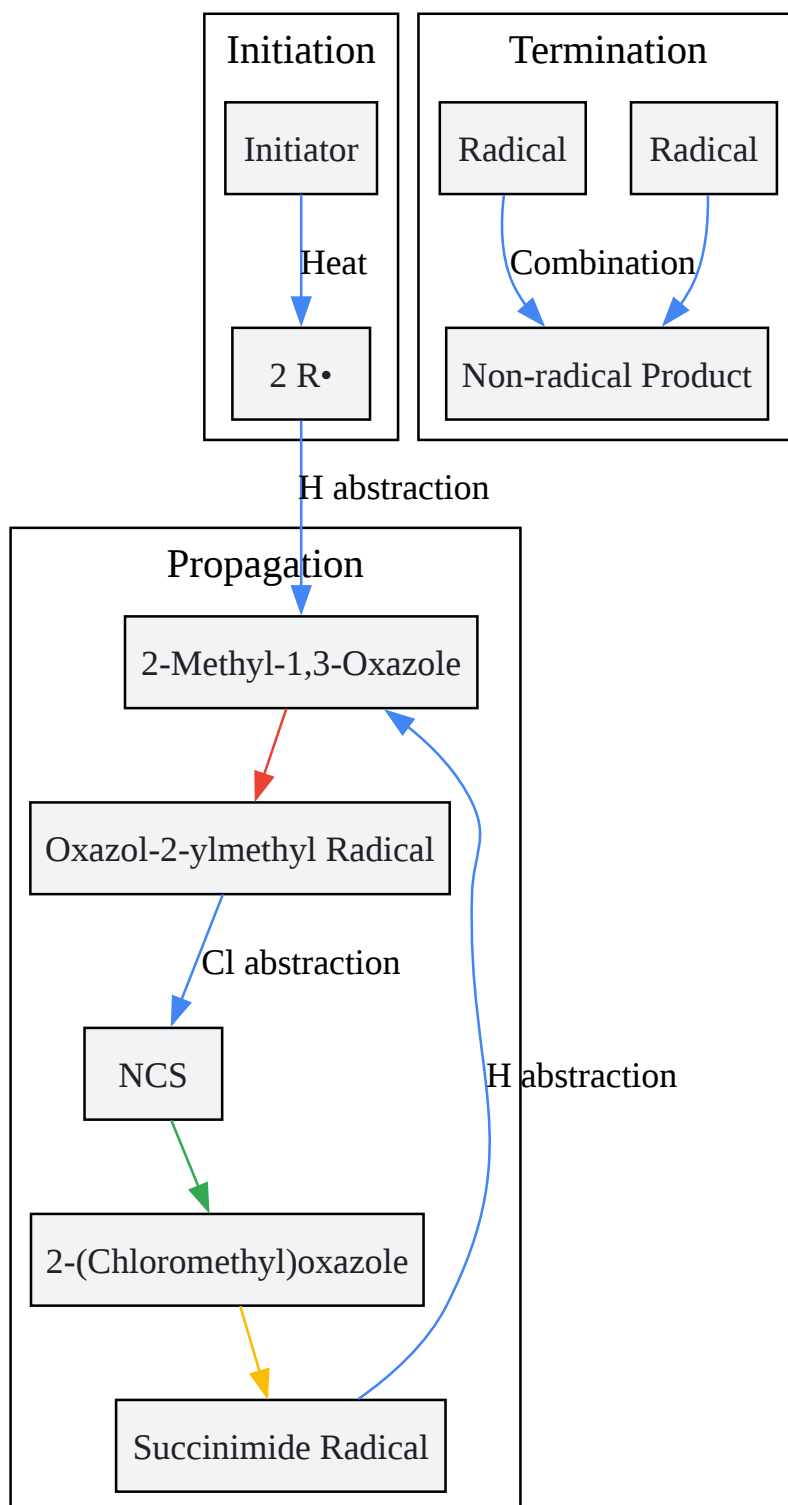
Causality Behind Experimental Choices:

- **Anhydrous Conditions:** The use of flame-dried glassware and anhydrous solvent is crucial to prevent the hydrolysis of N-chlorosuccinimide and the desired product.
- **Radical Initiator:** BPO or AIBN is necessary to initiate the radical chain reaction for the chlorination of the methyl group.

- Inert Solvent: Carbon tetrachloride is a classic choice for radical reactions due to its inertness, though safer alternatives should be considered.
- Workup: The aqueous workup removes the water-soluble byproducts, and the brine wash aids in the separation of the organic and aqueous layers.

Reaction Mechanism Workflow

Radical Chlorination of 2-Methyl-1,3-Oxazole



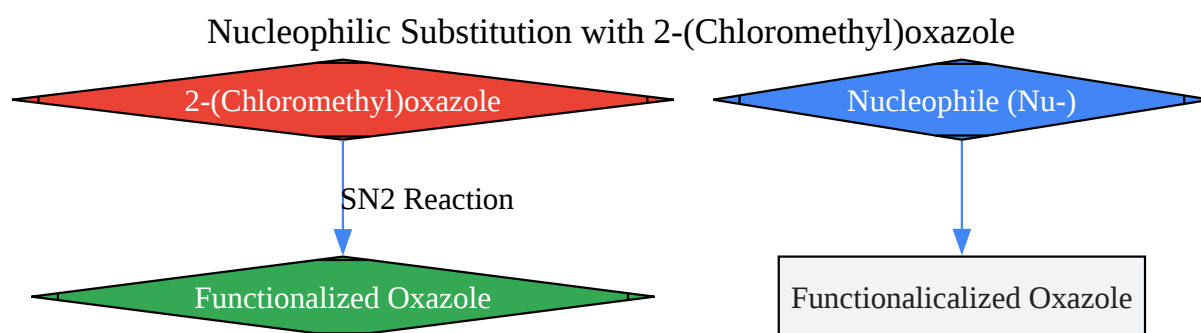
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Caption: Radical chlorination mechanism.

Applications in Drug Development: A Gateway to Functionalized Oxazoles

The primary utility of 2-(chloromethyl)oxazole lies in its ability to serve as an electrophile in nucleophilic substitution reactions. This opens up a vast chemical space for the synthesis of diverse oxazole derivatives.

Nucleophilic Substitution Workflow



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Caption: General nucleophilic substitution.

Examples of Nucleophilic Substitution Reactions:

- Ether Synthesis: Reaction with alkoxides or phenoxides yields corresponding ethers.
- Amine Alkylation: Reaction with primary or secondary amines provides access to a variety of substituted aminomethyl oxazoles.
- Thioether Synthesis: Reaction with thiolates results in the formation of thioethers.
- Cyanation: Reaction with cyanide salts introduces a nitrile group, which can be further elaborated.

These reactions are fundamental in the construction of more complex molecules, including those with potential biological activity. The oxazole core, coupled with the diverse functionalities

introduced via the chloromethyl group, allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical in drug design.

Safety and Handling

2-(Chloromethyl)oxazole is a reactive electrophile and should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is classified as an irritant and may be harmful if inhaled, ingested, or absorbed through the skin. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

2-(Chloromethyl)oxazole is a high-value intermediate for the synthesis of functionalized oxazoles. Its straightforward synthesis and versatile reactivity make it an indispensable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

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